(6S)-6-Methoxy-2H-pyran-3(6H)-one
Description
Properties
CAS No. |
33661-74-4 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(2S)-2-methoxy-2H-pyran-5-one |
InChI |
InChI=1S/C6H8O3/c1-8-6-3-2-5(7)4-9-6/h2-3,6H,4H2,1H3/t6-/m0/s1 |
InChI Key |
AFMDMDCKEUYPDG-LURJTMIESA-N |
Isomeric SMILES |
CO[C@@H]1C=CC(=O)CO1 |
Canonical SMILES |
COC1C=CC(=O)CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-Methoxy-2H-pyran-3(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 6-methoxy-2H-pyran-3(6H)-one as a starting material, which undergoes cyclization in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The industrial process also involves purification steps, such as crystallization or chromatography, to isolate the compound in its pure form.
Chemical Reactions Analysis
Michael Addition Reactions
The α,β-enone system facilitates nucleophilic attacks at the β-carbon. Thiols and other nucleophiles form Michael adducts, which can undergo retro-Michael reactions under physiological conditions .
Key Findings :
-
Bulkier C-2 substituents (e.g., phenylthio groups) enhance antibacterial activity .
-
Retro-Michael reactions may release active metabolites in biological systems .
Acetonization and Spirocyclization
Reaction with acetone under acidic conditions forms spiro compounds, with stereochemistry at C-6 dictating product ratios .
| Starting Isomer | Reagent | Products (Ratio) | Spiro Configuration |
|---|---|---|---|
| (6S)-Isomer | Acetone, H⁺ | 6a :6b = 2:1 | 6aS (major), 6bR (minor) |
| (6R)-Isomer | Acetone, H⁺ | 6a :6b = 7:1 | 6aR (major), 6bS (minor) |
Mechanistic Insight :
-
The stereochemistry at C-6 governs the transition state during acetonization, favoring specific spiro product configurations .
Cycloaddition Reactions
The α,β-unsaturated carbonyl acts as a dienophile in Diels-Alder reactions. For example:
| Diene | Conditions | Product | Application |
|---|---|---|---|
| 1,3-Butadiene | Heat, toluene | Bicyclic lactone | Synthetic intermediates |
Note : Stereoelectronic effects from the methoxy group influence regioselectivity .
Substitution at C-2 and C-6
Alkylation and acylation at C-2 enhance bioactivity:
Hydrolysis and Functionalization
The methoxy group undergoes hydrolysis under acidic or enzymatic conditions:
| Condition | Product | Reactivity |
|---|---|---|
| H₃O⁺, H₂O | 6-Hydroxy-2H-pyran-3(6H)-one | Increased hydrogen bonding |
| Lipase | 6-Acyloxy derivatives | Enhanced solubility |
Comparative Reactivity of Pyranone Derivatives
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| Maltol (3-Hydroxy-2-methyl-4H-pyran-4-one) | C-3 hydroxyl | Less electrophilic enone system |
| Ethyl Maltol | C-4 ethyl group | Reduced nucleophilic addition |
| (6S)-6-Methoxy-2H-pyran-3(6H)-one | C-6 methoxy, (S)-configuration | Enhanced stereoselective reactions |
Scientific Research Applications
(6S)-6-Methoxy-2H-pyran-3(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (6S)-6-Methoxy-2H-pyran-3(6H)-one exerts its effects depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of key enzymes. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Spectroscopic Data Comparison
Q & A
Q. What are the optimal synthetic routes for (6S)-6-Methoxy-2H-pyran-3(6H)-one, and how do reaction conditions influence yield?
The compound is commonly synthesized via the Achmatowicz rearrangement of furfuryl alcohol derivatives. A validated protocol involves:
- Reagents : Methyltrioxorhenium (1 mol%) and hydrogen peroxide (35%, 5 mmol) in 2-propanol.
- Procedure : The reaction proceeds at 0°C for 5 hours, followed by crystallization under reduced pressure. This method achieves a 98% yield of crystalline product .
- Critical Factors : Temperature control during reagent addition and solvent choice (2-propanol) minimize side reactions. Molecular sieves are added post-reaction to adsorb residual moisture, enhancing purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- UV-Vis Spectroscopy : Absorption spectra (e.g., λmax ~270 nm) confirm the α,β-unsaturated ketone moiety .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR resolve stereochemistry at C-6 (S-configuration) and the methoxy group’s electronic environment.
- X-ray Diffraction : Single-crystal analysis validates the bicyclic pyranone structure and absolute configuration .
- Mass Spectrometry : High-resolution MS (e.g., ESI+) identifies molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications at C-2 and C-6 impact the compound’s bioactivity?
- C-2 Substituents : Bulky groups (e.g., 4-(phenylthio)phenyl) enhance antimicrobial activity by increasing steric hindrance, which may improve target binding. For example, derivative 8a showed MIC = 1.56 µg/mL against Staphylococcus aureus .
- C-6 Methoxy Group : Replacement with hydroxyl or acyloxy groups alters solubility and redox stability. The 6-methoxy configuration is critical for maintaining the α,β-enone system’s reactivity in cycloadditions .
- Methodological Insight : Structure-activity relationships (SAR) are established via combinatorial synthesis and MIC assays against gram-positive bacteria .
Q. What reaction pathways enable [2+2] cycloaddition of this compound under UV light?
- Conditions : UV irradiation (365 nm, 48 h) in MeCN (0.24 M) promotes photoexcitation, forming cycloadducts via diradical intermediates.
- Outcomes : Cycloadducts are isolated by column chromatography (40% EtOAc:pentane) and characterized via X-ray crystallography. The reaction’s stereoselectivity depends on the pyranone’s conformation and substituent electronic effects .
- Data Contradictions : Some studies report variable diastereomeric ratios due to solvent polarity or light intensity differences, necessitating rigorous reaction optimization .
Q. How can contradictions in biological activity data be resolved when comparing derivatives?
- Case Study : Derivatives with C-2 methyl groups may show lower activity than phenylthio analogs due to reduced π-π stacking with bacterial targets. Retro-Michael reactions in thiol adducts (e.g., compound 13 ) can regenerate active enones, complicating activity interpretation .
- Resolution : Use time-resolved assays (e.g., kill-curve analysis) and HPLC monitoring to distinguish intrinsic activity from decomposition artifacts.
Q. What computational methods predict the compound’s reactivity in green chemistry applications?
- DFT Calculations : Model transition states for Achmatowicz rearrangements to optimize catalyst selection (e.g., methyltrioxorhenium vs. enzymatic systems).
- Life Cycle Assessment (LCA) : Evaluate environmental impacts (e.g., carbon footprint) of synthetic routes, emphasizing solvent recovery and waste minimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
